Allyl diethylphosphonoacetate
Overview
Description
Allyl diethylphosphonoacetate: is an organic phosphorus compound with the chemical formula C9H17O5P . It is a colorless liquid that is soluble in organic solvents such as ethers, chlorinated hydrocarbons, and alcohols, but insoluble in water . This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Allyl diethylphosphonoacetate is an organic phosphorus compound It’s known to react with various organic compounds such as ketones, aldehydes, carboxylic acids, and alkynes .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It can participate in phosphonation reactions, where it reacts with ketones, aldehydes, carboxylic acids, and alkynes to form phosphonate compounds . It can also participate in Michael addition reactions, reacting with nucleophiles such as amines, alcohols, and thiols to form phosphonate derivatives .
Biochemical Pathways
It’s known to be used in the synthesis of various organic compounds, indicating its involvement in multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a density of 112 g/mL at 25°C . This suggests that it may have good solubility in organic solvents, which could potentially influence its absorption and distribution in biological systems.
Result of Action
It’s known to be used in the synthesis of various organic compounds, including potential inhibitors of htlv-1 protease , indicating that it may have potential therapeutic applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, the pH of the environment, and the temperature . It’s also important to note that the compound should be handled and stored properly to maintain its stability and efficacy. It should be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl diethylphosphonoacetate can be synthesized through the reaction of diethylphosphonoacetic acid with allyl alcohol. The reaction typically occurs under basic conditions, using a base such as potassium hydroxide . The reaction proceeds as follows:
- Dissolve diethylphosphonoacetic acid in a mixture of ethanol and water.
- Add potassium hydroxide to the solution and stir at room temperature.
- Neutralize the reaction mixture with hydrochloric acid to pH 4.
- Remove ethanol by distillation under reduced pressure.
- Dilute the residue with chloroform and wash with water and saturated brine.
- Dry the organic layer and evaporate the solvent to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified through distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Horner-Wadsworth-Emmons Reaction: Allyl diethylphosphonoacetate is commonly used in the Horner-Wadsworth-Emmons reaction to form carbon-carbon double bonds.
Michael Addition Reaction: It can participate in Michael addition reactions with nucleophiles such as amines, alcohols, and thiols, forming phosphonate derivatives.
Pauson-Khand Reaction: this compound can be used in the regioselective Pauson-Khand reaction to prepare phosphonate-functionalized cyclopentenones.
Common Reagents and Conditions:
Bases: Potassium hydroxide, sodium hydride, and lithium diisopropylamide.
Solvents: Ethanol, chloroform, tetrahydrofuran, and dimethyl sulfoxide.
Catalysts: Palladium, rhodium, and nickel complexes.
Major Products:
α,β-Unsaturated Esters: Formed through the Horner-Wadsworth-Emmons reaction.
Phosphonate Derivatives: Formed through Michael addition reactions.
Cyclopentenones: Formed through the Pauson-Khand reaction.
Scientific Research Applications
Chemistry:
Synthesis of Olefin-Containing Peptides: Allyl diethylphosphonoacetate is used in the solid-phase synthesis of olefin-containing peptides, which are inhibitors of human T-cell leukemia virus type 1 protease.
Fluorescent Poly(Aromatic Amide) Dendrimers: It is used in the synthesis of fluorescent poly(aromatic amide) dendrimers.
Biology and Medicine:
Vacuolar ATPase Inhibitors: It is used in the preparation of salicylihalamide analogs, which are potential vacuolar ATPase inhibitors and anticancer agents.
Industry:
Phosphonate-Functionalized Cyclopentenones: Used in the preparation of phosphonate-functionalized cyclopentenones via regioselective Pauson-Khand processes.
Comparison with Similar Compounds
Diethylphosphonoacetic Acid: Similar in structure but lacks the allyl group.
Triethyl Phosphonoacetate: Contains an additional ethyl group compared to allyl diethylphosphonoacetate.
Dimethylphosphonoacetic Acid: Similar in structure but contains methyl groups instead of ethyl groups.
Uniqueness: this compound is unique due to its allyl group, which allows it to participate in a wider range of organic reactions, such as the Horner-Wadsworth-Emmons reaction and Michael addition reactions. Its ability to form phosphonate-functionalized cyclopentenones via the Pauson-Khand reaction also sets it apart from similar compounds .
Properties
IUPAC Name |
prop-2-enyl 2-diethoxyphosphorylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O5P/c1-4-7-12-9(10)8-15(11,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZLAMOPIWNLPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)OCC=C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404519 | |
Record name | Allyl P,P-diethylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113187-28-3 | |
Record name | Allyl P,P-diethylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl P,P-diethylphosphonoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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